molecular formula C10H11N3O B1447905 N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide CAS No. 1597528-05-6

N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide

Cat. No.: B1447905
CAS No.: 1597528-05-6
M. Wt: 189.21 g/mol
InChI Key: BCJXDZGIFOIGOL-UHFFFAOYSA-N
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Description

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is a chemical compound with the molecular formula C10H11N3O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide plays a vital role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. These interactions are crucial for modulating biochemical pathways and can have significant implications for cellular metabolism and function .

Cellular Effects

The effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide on cells are diverse and multifaceted. This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can modulate cell signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, this compound can affect gene expression by influencing transcription factors and other regulatory proteins. These effects on gene expression can result in changes in cellular metabolism, impacting processes such as energy production, biosynthesis, and cell growth .

Molecular Mechanism

The molecular mechanism of action of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including enzymes and proteins. By binding to specific sites on these biomolecules, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can inhibit or activate their activity, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is relatively stable under ambient conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can inhibit or activate enzymes involved in energy production, biosynthesis, and other metabolic pathways, thereby affecting the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can influence its accumulation and activity in different tissues, affecting its overall impact on cellular function .

Subcellular Localization

The subcellular localization of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can influence its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide typically involves the reaction of 1-methyl-1H-indole-4-carboximidamide with hydroxylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product .

Industrial Production Methods

Industrial production of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide include other indole derivatives such as:

Uniqueness

N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is unique due to its specific structural features and the presence of the hydroxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

N'-hydroxy-1-methylindole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJXDZGIFOIGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C(C=CC=C21)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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